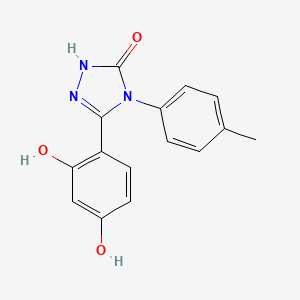
c-Kit-IN-3 (D-tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Kit-IN-3 (D-tartrate) is a potent and selective inhibitor of the c-KIT kinase, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis. This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of c-KIT, making it a valuable tool in cancer research, particularly for gastrointestinal stromal tumors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of c-Kit-IN-3 (D-tartrate) involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the core structure: This involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,7-dimethoxyquinoline-4-ol under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity.
Formation of the D-tartrate salt: The final compound is converted to its D-tartrate salt form to improve its solubility and bioavailability
Industrial Production Methods: Industrial production of c-Kit-IN-3 (D-tartrate) follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of industrial-grade reagents and solvents: To ensure cost-effectiveness and scalability.
Purification and crystallization: To obtain the D-tartrate salt in its pure form
化学反応の分析
Types of Reactions: c-Kit-IN-3 (D-tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of c-Kit-IN-3 (D-tartrate), which can be further studied for their biological activity .
科学的研究の応用
c-Kit-IN-3 (D-tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-KIT kinase and its effects on various chemical pathways.
Biology: Used to study the role of c-KIT in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers such as gastrointestinal stromal tumors, acute myeloid leukemia, and melanoma.
Industry: Used in the development of new therapeutic agents targeting c-KIT kinase
作用機序
c-Kit-IN-3 (D-tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in c-KIT-dependent cancer cells .
Molecular Targets and Pathways:
c-KIT kinase: The primary target of c-Kit-IN-3 (D-tartrate).
Downstream signaling pathways: Including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways
Similar Compounds:
Imatinib: Another c-KIT inhibitor used in the treatment of gastrointestinal stromal tumors.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT.
Dasatinib: A kinase inhibitor that targets multiple tyrosine kinases, including c-KIT
Uniqueness of c-Kit-IN-3 (D-tartrate): c-Kit-IN-3 (D-tartrate) is unique due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. It also has improved bioavailability and solubility compared to other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .
特性
分子式 |
C30H26ClF3N2O10 |
|---|---|
分子量 |
667.0 g/mol |
IUPAC名 |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChIキー |
WPLXVFQLVREXNR-WUUYCOTASA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818528.png)

![Methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818534.png)
![2-(4-Bromophenyl)-N-(4-fluorobenzyl)-3-propyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B10818551.png)
![(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one](/img/structure/B10818558.png)

![[(3aR,4R,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818578.png)

![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818602.png)


![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate](/img/structure/B10818624.png)

![2-[[3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide](/img/structure/B10818647.png)